molecular formula C20H23NO7 B10760308 N-Benzyl-3-(alpha-D-galactos-1-YL)-benzamide

N-Benzyl-3-(alpha-D-galactos-1-YL)-benzamide

Cat. No.: B10760308
M. Wt: 389.4 g/mol
InChI Key: FSMWGHKWKYCPKE-QTVCLEQKSA-N
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Description

N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide is an organic compound belonging to the class of N-benzylbenzamides. These compounds contain a benzamide moiety that is N-linked to a benzyl group. The chemical formula for N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide is C20H23NO7

Preparation Methods

The synthesis of N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide typically involves the following steps:

Chemical Reactions Analysis

N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and varying temperatures depending on the specific reaction.

Scientific Research Applications

N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide involves its interaction with specific molecular targets. One known target is the heat-labile enterotoxin B chain of Escherichia coli . The compound binds to this target, potentially interfering with the toxin’s activity. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide can be compared with other N-benzylbenzamides and phenolic glycosides:

The uniqueness of N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide lies in its combination of a benzamide moiety with a glycosyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO7

Molecular Weight

389.4 g/mol

IUPAC Name

N-benzyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzamide

InChI

InChI=1S/C20H23NO7/c22-11-15-16(23)17(24)18(25)20(28-15)27-14-8-4-7-13(9-14)19(26)21-10-12-5-2-1-3-6-12/h1-9,15-18,20,22-25H,10-11H2,(H,21,26)/t15-,16+,17+,18-,20+/m1/s1

InChI Key

FSMWGHKWKYCPKE-QTVCLEQKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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